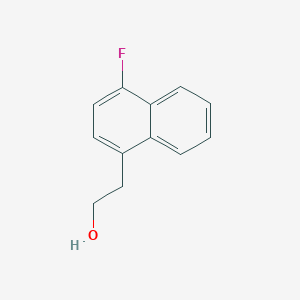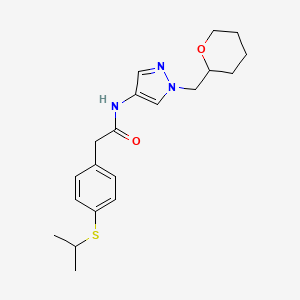
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a phenyl ring substituted with an isopropylthio group, a pyrazole ring, and a tetrahydropyran moiety
準備方法
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the key intermediates, such as the isopropylthio-substituted phenyl compound and the pyrazole derivative. These intermediates are then coupled under controlled conditions to form the final product.
-
Synthetic Route
Step 1: Synthesis of 4-(isopropylthio)phenyl derivative.
Step 2: Preparation of the pyrazole intermediate.
Step 3: Coupling of the intermediates to form the final compound.
-
Reaction Conditions
- The reactions often require the use of catalysts, such as palladium or copper, to facilitate the coupling process.
- Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and control the reaction environment.
- Temperature control is crucial, with reactions typically conducted at elevated temperatures to ensure complete conversion of the reactants.
-
Industrial Production
- Scaling up the synthesis for industrial production involves optimizing the reaction conditions to maximize yield and purity.
- Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation
- The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- The pyrazole ring may also undergo oxidation under strong conditions, leading to the formation of pyrazole N-oxides.
-
Reduction
- Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- The reduction of the carbonyl group in the acetamide moiety can yield the corresponding amine.
-
Substitution
- The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
- The pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
科学的研究の応用
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of bioactive compounds for pharmaceutical research.
-
Medicine
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its interactions with biological targets, such as enzymes and receptors.
-
Industry
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Employed in the synthesis of specialty chemicals for various industrial applications.
作用機序
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
- It can bind to receptors, modulating signal transduction processes.
-
Pathways Involved
- The compound’s effects on cellular pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism.
- Its interaction with oxidative stress pathways may contribute to its potential therapeutic effects.
類似化合物との比較
2-(4-(isopropylthio)phenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- Compounds with similar structural features, such as other pyrazole derivatives or phenylacetamides.
- Molecules with isopropylthio or tetrahydropyran moieties.
-
Uniqueness
- The combination of the isopropylthio group, pyrazole ring, and tetrahydropyran moiety in a single molecule is unique.
- This structural diversity contributes to its distinct chemical reactivity and potential applications.
特性
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-15(2)26-19-8-6-16(7-9-19)11-20(24)22-17-12-21-23(13-17)14-18-5-3-4-10-25-18/h6-9,12-13,15,18H,3-5,10-11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARWXOISRBNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
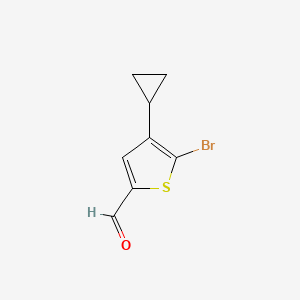
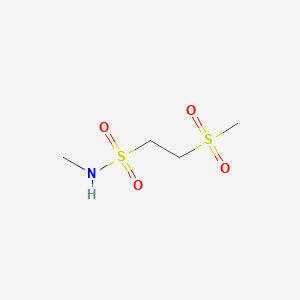
![2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2437994.png)
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2437996.png)
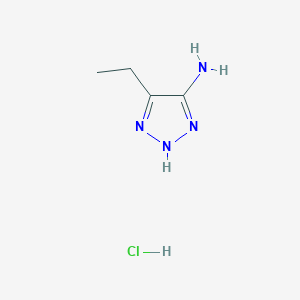
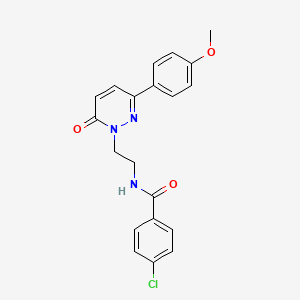
![2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium](/img/new.no-structure.jpg)
![N-[(4-fluorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2438001.png)
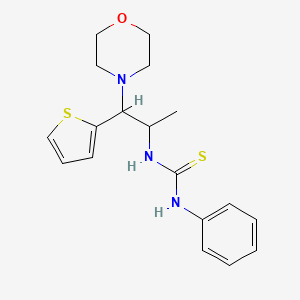
![1-[4-(4-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2438005.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2438006.png)
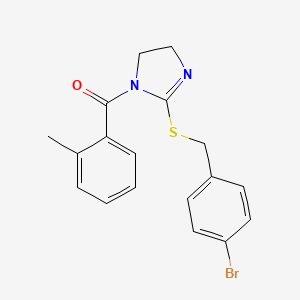
![(2-Chloropyridin-3-yl)-[5-(dimethylamino)-3,4-dihydro-2H-1,6-naphthyridin-1-yl]methanone](/img/structure/B2438011.png)
